Pregnanetriol
Overview
Description
Pregnanetriol is a metabolite of steroid biosynthesis that has been studied in various contexts, including its role in human pregnancy and its excretion in urine. It is a neutral steroid that has been identified as allopregnane-3β, 16α, 20β-triol, which is a highly radioactive compound when derived from acetate-1-C14 in pregnant mares . Pregnanetriol has been found to be a significant metabolite in the diagnosis and management of congenital adrenal hyperplasia (CAH), where its plasma concentrations can vary widely and are influenced by ACTH stimulation and adrenocorticosteroid therapy . Additionally, pregnanetriol has been used as a starting material for the semisynthesis of natural products such as azedarachol .
Synthesis Analysis
The synthesis of pregnanetriol has been explored in the context of its conversion from other steroids. For instance, pregnandiol, which can be isolated from human pregnancy urine, can be converted into progesterone, and pregnanetriol may be a by-product of this conversion . The biosynthesis of pregnanetriol from acetate-1-C14 in pregnant mares has been reported, indicating that pregnanetriol can be synthesized from low molecular weight phenols . Furthermore, pregnanetriol has been used as a starting material for the semisynthesis of azedarachol, showcasing its utility as a precursor in chemical synthesis .
Molecular Structure Analysis
The molecular structure of pregnanetriol has been established as allopregnane-3β, 16α, 20β-triol . This structure is significant in the field of steroid metabolism, as it helps in understanding the pathways and intermediates involved in steroid biosynthesis and catabolism. The structure of pregnanetriol has also been important in the development of assays for its measurement in biological fluids .
Chemical Reactions Analysis
Pregnanetriol is involved in various chemical reactions, particularly in the context of steroid metabolism. It has been found that certain enzyme preparations are unable to hydrolyze pregnanetriol, which has implications for the assay of pregnanediol . The semisynthesis of azedarachol from pregnanetriol involves reactions that are controllable between the C16-OH and the C20-OH in pregnane-16,20-diols . This indicates that pregnanetriol can participate in complex chemical reactions that are significant for the synthesis of other compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pregnanetriol have been studied through various methods, including gas chromatography, which has been used for the simultaneous determination of pregnanolone, pregnanediol, and pregnanetriol in pregnancy urine . The assay methods developed for pregnanetriol take into account its physical and chemical properties to ensure accuracy, sensitivity, specificity, and reproducibility . The excretion patterns of pregnanetriol during pregnancy have also been studied, revealing that its presence in urine shows two major peaks during the first and third trimesters .
Scientific Research Applications
Semisynthesis Applications
Pregnanetriol, identified as a degradative product of the natural product tigogenin, has been utilized in the semisynthesis of azedarachol, a natural insect antifeedant. This process highlights the potential of pregnanetriol in the field of natural product chemistry and pest control (Zhang, Shi, & Tian, 2015).
Role in Sterol and Steroid Biosynthesis
The discovery of pregnanetriol in the urine of patients with adrenogenital syndrome in 1937 opened avenues for studying steroid biosynthesis. This finding underscored the role of pregnanetriol and similar metabolites in understanding and mapping the complex pathways of steroid hormone biosynthesis and their association with clinical disorders (Shackleton, 2011).
Diagnostic and Monitoring Applications
Pregnanetriol has been used as a biomarker in neonatal health, particularly in the diagnosis of congenital adrenal hyperplasia. The measurement of pregnanetriol, among other steroids, in neonates helps in the early detection and management of this condition (Bekker, Bester, & Hurter, 2001).
Implications in Pregnancy and Childbirth
Studies involving pregnanetriol have also explored its role in pregnancy and childbirth. For instance, its levels and related metabolites like estriol and progesterone have been studied to understand and predict preterm birth, highlighting its significance in obstetrics and gynecology (Ellis et al., 2002; Smith et al., 2009; Klebanoff et al., 2008).
Applications in Metabolomics and Therapeutics
Pregnanetriol's role in metabolomics and potential therapeutic applications have been investigated, particularly in conditions like congenital adrenal hyperplasia. Monitoring pregnanetriol levels can guide the therapeutic management of such disorders, emphasizing its clinical utility in endocrinology (Dauber, Kellogg, & Majzoub, 2010).
Future Directions
Pregnanetriol is a significant metabolite in the diagnosis and management of congenital adrenal hyperplasia (CAH), where its plasma concentrations can vary widely and are influenced by ACTH stimulation and adrenocorticosteroid therapy . Future research may focus on the utility of biochemical monitoring of pregnanetriol in the treatment of 21-OHD during childhood .
properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPADBBISMMJAW-UHHUKTEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911364 | |
Record name | Pregnanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pregnanetriol | |
CAS RN |
1098-45-9, 13933-75-0 | |
Record name | Pregnanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1098-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1098-45-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregnanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-β-pregnane-3-α,17-α,20-α-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (20R)-5α-pregnane-3α,17,20-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREGNANE-3,17,20-TRIOL, (3.ALPHA.,5.BETA.,20S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43822S61TB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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